N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
CAS No.: 1251551-66-2
Cat. No.: VC4661084
Molecular Formula: C19H21BrN6O2
Molecular Weight: 445.321
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251551-66-2 |
|---|---|
| Molecular Formula | C19H21BrN6O2 |
| Molecular Weight | 445.321 |
| IUPAC Name | N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
| Standard InChI | InChI=1S/C19H21BrN6O2/c1-13-4-3-8-24(11-13)17-18-23-26(19(28)25(18)9-7-21-17)12-16(27)22-15-6-2-5-14(20)10-15/h2,5-7,9-10,13H,3-4,8,11-12H2,1H3,(H,22,27) |
| Standard InChI Key | VYVIJKPNBRLOOK-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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A triazolo[4,3-a]pyrazin-3-one core, which provides planar rigidity and hydrogen-bonding capabilities.
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A 3-methylpiperidin-1-yl group at position 8, introducing stereochemical complexity and lipophilicity.
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An N-(3-bromophenyl)acetamide side chain at position 2, contributing halogen-mediated hydrophobic interactions .
The molecular formula is C₁₉H₂₁BrN₆O₂, with a molar mass of 445.3 g/mol . The SMILES notation (CC1CCCN(c2nccn3c(=O)n(CC(=O)Nc4ccc(Br)cc4)nc23)C1) clarifies connectivity, revealing a bicyclic triazolo-pyrazine system linked to the piperidine and acetamide groups .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁BrN₆O₂ |
| Molecular Weight | 445.3 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, triazole NH) |
| Hydrogen Bond Acceptors | 6 (amide O, triazole N, etc.) |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 103 Ų |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, analogous triazolopyrazine derivatives exhibit characteristic signals:
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¹H NMR: Peaks at δ 2.3–2.7 ppm (piperidine CH₂), δ 7.2–7.8 ppm (aromatic protons), and δ 8.1–8.5 ppm (triazole protons).
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MS (ESI+): A molecular ion peak at m/z 445.3 [M+H]⁺, with fragmentation patterns indicating cleavage at the acetamide bond .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step sequence:
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Triazolo[4,3-a]pyrazin-3-one Core Formation: Cyclocondensation of 2-hydrazinopyrazine with ethyl glyoxylate yields the triazolo-pyrazine scaffold .
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Piperidine Substitution: Nucleophilic aromatic substitution at position 8 using 3-methylpiperidine under basic conditions (e.g., K₂CO₃, DMF) .
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Acetamide Coupling: Reaction of the intermediate with 3-bromophenylacetic acid chloride in the presence of Hünig’s base.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl glyoxylate, EtOH, reflux | 65% |
| 2 | 3-Methylpiperidine, K₂CO₃, DMF, 80°C | 72% |
| 3 | 3-Bromophenylacetyl chloride, DIEA, THF | 58% |
Purification and Analytical Methods
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Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.
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HPLC: C18 column, acetonitrile/water (0.1% TFA), retention time ~12.3 min .
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
Structural analogs of this compound demonstrate potent inhibition of c-Met kinase (IC₅₀ = 48 nM) and Akt (protein kinase B), critical regulators of tumor proliferation and survival . The triazolopyrazine core binds to the ATP pocket, while the bromophenyl group enhances selectivity via hydrophobic interactions with kinase subdomains .
Table 3: Comparative IC₅₀ Values for Analogous Compounds
| Compound | c-Met IC₅₀ (nM) | Akt IC₅₀ (nM) |
|---|---|---|
| 22i | 48 | N/A |
| EVT-2952402 | N/A | 12 |
| Target Compound | Predicted 50–100 | Predicted 20–50 |
Cellular Effects
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Apoptosis Induction: In A549 lung cancer cells, analogs trigger caspase-3/7 activation (≥3-fold increase vs. control) .
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Cell Cycle Arrest: G1-phase arrest (60% cells in G1 vs. 45% in controls) via downregulation of cyclin D1 .
Therapeutic Applications and Preclinical Data
Oncology
The compound’s kinase inhibition profile suggests utility in non-small cell lung cancer (NSCLC) and breast cancer. In murine xenograft models, analogs reduced tumor volume by 60–70% at 10 mg/kg dosing .
Inflammatory Diseases
Patent data indicates triazolopyrazines modulate JAK/STAT pathways, implicating potential in rheumatoid arthritis and psoriasis . Piperidine-containing derivatives show IL-6 suppression (IC₅₀ = 0.8 μM) .
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